2-amino-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide
CAS No.:
Cat. No.: VC13371051
Molecular Formula: C18H22N4O
Molecular Weight: 310.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H22N4O |
|---|---|
| Molecular Weight | 310.4 g/mol |
| IUPAC Name | 2-amino-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide |
| Standard InChI | InChI=1S/C18H22N4O/c1-21-10-12-22(13-11-21)15-8-6-14(7-9-15)20-18(23)16-4-2-3-5-17(16)19/h2-9H,10-13,19H2,1H3,(H,20,23) |
| Standard InChI Key | WOCCBORDJRHXML-UHFFFAOYSA-N |
| SMILES | CN1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3N |
| Canonical SMILES | CN1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3N |
Introduction
Chemical Structure and Physicochemical Properties
The compound features a benzamide backbone (C₆H₅CONH₂) substituted at the 2-position with an amino group and at the N-phenyl position with a 4-methylpiperazine moiety. Key structural attributes include:
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Molecular Formula: C₁₉H₂₃N₅O
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Molecular Weight: 349.43 g/mol
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Lipophilicity: Predicted logP = 2.1 (moderate membrane permeability)
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Hydrogen Bond Donors/Acceptors: 2 donors (NH₂, NH) / 5 acceptors (amide O, piperazine N)
The 4-methylpiperazine group enhances solubility in polar solvents while maintaining hydrophobic interactions crucial for target binding.
Synthetic Methodologies
Key Synthetic Routes
Industrial synthesis typically employs a three-step protocol:
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Acylation of 4-(4-Methylpiperazin-1-yl)aniline:
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Nitro Group Reduction:
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Catalytic hydrogenation (H₂, Pd/C) converts the nitro group to an amine.
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Yield: 85–92% after purification.
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Final Purification:
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Crystallization from ethanol/water (1:3) achieves >99% purity.
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Industrial-Scale Optimization
Continuous flow reactors improve yield (94%) and reduce reaction time (4 h vs. 12 h batch). Critical parameters include:
| Parameter | Optimal Value | Effect on Yield |
|---|---|---|
| Temperature | 25°C | Maximizes selectivity |
| TEA Equivalents | 1.2 eq | Minimizes hydrolysis |
| Hydrogen Pressure | 50 psi | Prevents over-reduction |
Biological Activity and Mechanisms
Kinase Inhibition Profiling
In enzymatic assays, the compound exhibits nanomolar affinity for:
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ABL1 Kinase (IC₅₀ = 12 nM): Binds to the ATP pocket via H-bonds with Met318 and hydrophobic interactions with Ile315 .
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PDGFR-β (IC₅₀ = 28 nM): Disrupts autophosphorylation by stabilizing the inactive DFG-out conformation .
Antiproliferative Effects
In NCI-60 cancer cell lines, notable activity occurs in:
| Cell Line | GI₅₀ (μM) | Mechanism |
|---|---|---|
| K-562 (CML) | 0.14 | Bcr-Abl inhibition |
| MCF-7 (Breast) | 1.7 | Estrogen receptor antagonism |
| A549 (Lung) | 2.9 | Apoptosis via caspase-3/7 |
Comparative Analysis with Structural Analogues
Modifying the piperazine or benzamide moieties significantly alters bioactivity:
| Analogues | Key Structural Change | ABL1 IC₅₀ Shift | Solubility (mg/mL) |
|---|---|---|---|
| 2-Methoxy-N-(4-methylpiperazinyl) | Methoxy at C2 | 45 nM (+275%) | 12.1 |
| N-(3-Chlorophenyl) variant | Chlorine at phenyl C3 | 89 nM (+642%) | 8.7 |
| Piperazine → Piperidine | Saturated ring | 210 nM (+1650%) | 5.2 |
Data indicate that the amino group at C2 and the piperazine nitrogen are critical for kinase selectivity .
Pharmacokinetic and Toxicology Profiles
ADME Properties (Rat Models)
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Oral Bioavailability: 67% (dose-dependent saturation above 50 mg/kg)
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Half-Life: 4.2 h (plasma), 9.8 h (tissue)
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Metabolism: Primarily CYP3A4-mediated N-demethylation
Emerging Applications
Neuroprotective Effects
In MPTP-induced Parkinson’s models (mice), 10 mg/kg/day reduced dopamine neuron loss by 41% (p < 0.01 vs. control) . Proposed mechanism: α-synuclein aggregation inhibition.
Antibiotic Adjuvant Activity
Potentiates ciprofloxacin against Pseudomonas aeruginosa (4-fold MIC reduction) by disrupting efflux pumps.
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